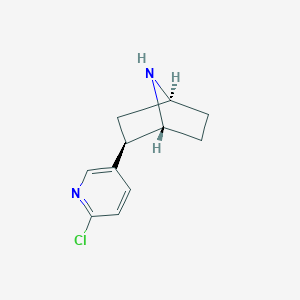

依巴他啶

描述

(2R,4S)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane is a natural product found in Epipedobates anthonyi and Epipedobates tricolor with data available.

科学研究应用

烟碱型乙酰胆碱受体激动剂

依巴他啶是一种天然生物碱,作用于烟碱型乙酰胆碱受体(nAChRs) . 它对nAChRs的α4β2亚型具有高亲和力 . 这一特性使其成为研究这些受体及其在各种健康状况中作用的宝贵工具。

镇痛研究

依巴他啶已被研究用于其作为镇痛剂的潜在用途 . 它与nAChRs的结合能力表明它可以用于调节疼痛信号。 然而,其高毒性阻碍了其治疗应用 .

合成类似物的开发

由于依巴他啶的高毒性,研究集中于开发具有更好的治疗窗口和改善选择性的合成类似物 . 这些类似物旨在保留依巴他啶的有利特性,同时降低其有害影响 .

药代动力学研究

依巴他啶及其合成类似物已被研究用于其药代动力学性质 . 已发表的文献表明依巴他啶及其合成类似物与血浆蛋白的亲和力低,且缺乏结合,这表明它们可用于代谢 .

构效关系研究

作用机制

Target of Action

Epibatidine primarily targets the nicotinic acetylcholine receptors (nAChRs) . These receptors are involved in the transmission of painful sensations and in movement, among other functions . Specifically, Epibatidine has been found to interact with several subunits of the nAChRs, including alpha-2, alpha-3, alpha-4, alpha-7, beta-2, and beta-4 .

Mode of Action

Epibatidine binds to the nAChRs, acting as an agonist . This means it mimics the action of the natural ligand, acetylcholine, leading to the activation of these receptors . The activation of nAChRs by Epibatidine results in an influx of sodium and calcium ions into the cell, leading to depolarization and increased neuronal activity .

Biochemical Pathways

The primary biochemical pathway affected by Epibatidine is the cholinergic pathway , which involves the neurotransmitter acetylcholine and its receptors . By acting as an agonist at nAChRs, Epibatidine influences the signaling in this pathway, leading to increased neuronal activity .

Pharmacokinetics

It is known that epibatidine and its synthetic analogues show a low affinity and lack of binding to plasma proteins, indicating their availability for metabolism .

Result of Action

The activation of nAChRs by Epibatidine leads to increased neuronal activity . This can result in a range of effects, including numbness and, eventually, paralysis . The compound’s toxicity stems from its ability to cause respiratory arrest due to paralysis .

Action Environment

The action of Epibatidine can be influenced by various environmental factors. For instance, the compound is secreted by the Ecuadoran frog Epipedobates anthonyi and poison dart frogs from the Ameerega genus Instead, they obtain it through their diet and then sequester it on their skin .

Research into its synthetic analogues may pave the way for the development of new drugs with improved safety profiles .

生化分析

Biochemical Properties

Epibatidine has high affinity for nicotinic receptors (Ki = 0.12 nM) but low affinity for opioid and other receptors (Ki > 3.0 microM) . It is a potent agonist at both neuronal and neuromuscular nicotinic receptors .

Cellular Effects

Epibatidine depolarizes rat isolated vagus nerve and contracts guinea pig ileum . It also contracts frog rectus abdominis muscle . In vivo, epibatidine demonstrates short-lived analgesic actions .

Molecular Mechanism

Epibatidine has two mechanisms of action: it can bind to either nicotinic acetylcholine receptors (nAChR) or muscarinic acetylcholine receptors (mAChR). Specifically, the analgesic property of epibatidine is believed to take place by its binding to the α4/β2 subtype of nicotinic receptors .

Temporal Effects in Laboratory Settings

In vivo, epibatidine demonstrated short-lived analgesic actions . Epibatidine, at 5 and 20 but not 60 min after dosing, also increased the latency to a nociceptive response in a hot-plate assay .

Dosage Effects in Animal Models

In research on mice, administration of doses greater than 5 μg/kg of epibatidine caused a dose-dependent paralyzing effect on the organism . Doses are lethal when the paralysis causes respiratory arrest .

Metabolic Pathways

Published literature shows a low affinity and lack of binding of epibatidine and its synthetic analogues to plasma proteins, indicating their availability for metabolism .

Transport and Distribution

A dose of 0.1 mg/kg epibatidine was administered intraperitoneally to C57BL/10J mice and the alkaloid concentration was monitored in plasma samples collected 10 min post-injection .

Subcellular Localization

Given its role as a potent agonist at both neuronal and neuromuscular nicotinic receptors , it is likely that Epibatidine is localized at the synapses where these receptors are found.

属性

CAS 编号 |

140111-52-0 |

|---|---|

分子式 |

C11H13ClN2 |

分子量 |

208.69 g/mol |

IUPAC 名称 |

(1R,4S)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane |

InChI |

InChI=1S/C11H13ClN2/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8/h1,4,6,8-10,14H,2-3,5H2/t8-,9?,10+/m0/s1 |

InChI 键 |

NLPRAJRHRHZCQQ-DJBFQZMMSA-N |

SMILES |

C1CC2C(CC1N2)C3=CN=C(C=C3)Cl |

手性 SMILES |

C1C[C@@H]2C(C[C@H]1N2)C3=CN=C(C=C3)Cl |

规范 SMILES |

C1CC2C(CC1N2)C3=CN=C(C=C3)Cl |

Key on ui other cas no. |

140111-52-0 |

Pictograms |

Acute Toxic |

同义词 |

(1R,2R,4S)-2-(6-chloro-3-pyridinyl)-7-azabicyclo[2.2.1]heptane; 1R,2R,4S)-Epibatidine; (1R-exo)-2-(6-Chloro-3-pyridinyl)-7-azabicyclo[2.2.1]heptane; Alkaloid 208/210 from Dendrobates; CMI 488; Epibatidine |

产品来源 |

United States |

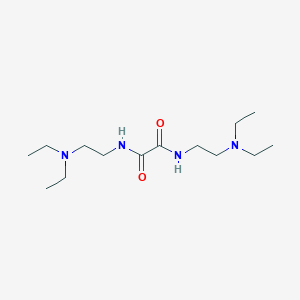

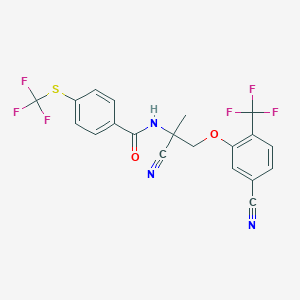

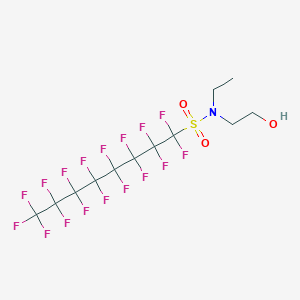

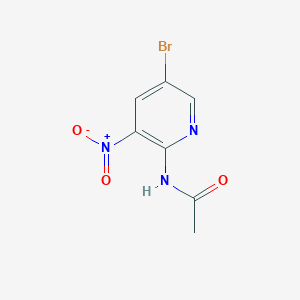

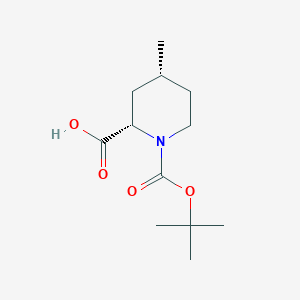

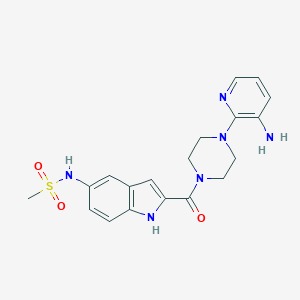

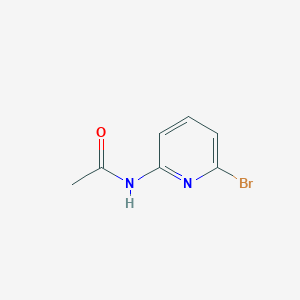

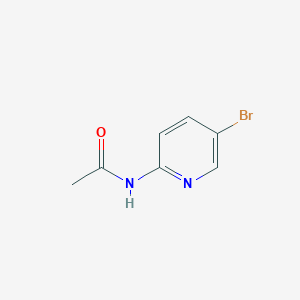

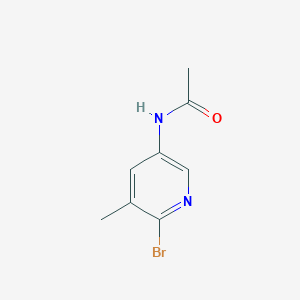

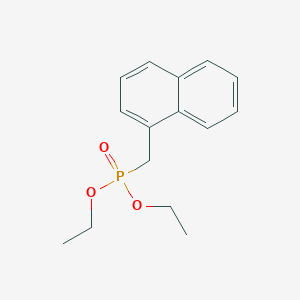

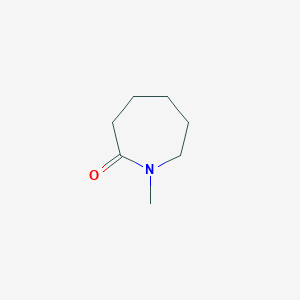

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-Dihydrobenzo[b]thiophen-7(4H)-one](/img/structure/B57868.png)